molecular formula C9H8Cl2O2 B1469425 Methyl 2-(3,5-dichlorophenyl)acetate CAS No. 55954-24-0

Methyl 2-(3,5-dichlorophenyl)acetate

Cat. No. B1469425
CAS RN: 55954-24-0
M. Wt: 219.06 g/mol
InChI Key: ZKVZUSKNUTWXHC-UHFFFAOYSA-N
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Description

“Methyl 2-(3,5-dichlorophenyl)acetate” is a chemical compound with the CAS Number: 55954-24-0 . It has a molecular weight of 219.07 . The IUPAC name for this compound is methyl 2-(3,5-dichlorophenyl)acetate . It is stored at room temperature and is a liquid in its physical form .


Synthesis Analysis

The synthesis of “Methyl 2-(3,5-dichlorophenyl)acetate” could potentially involve the Suzuki–Miyaura (SM) cross-coupling reaction . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for “Methyl 2-(3,5-dichlorophenyl)acetate” is 1S/C9H8Cl2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-(3,5-dichlorophenyl)acetate” is a liquid at room temperature . It has a molecular weight of 219.07 .

Scientific Research Applications

Application 1: Synthesis of Tafamidis

  • Summary of the Application : “Methyl 2-(3,5-dichlorophenyl)acetate” is used in the synthesis of Tafamidis, a medicine for patients with either wild-type or hereditary Transthyretin Amyloid Cardiomyopathy (ATTR-CM) . ATTR-CM is a rare and fatal disease caused by the deposition of transthyretin (TTR) amyloid fibrils in the heart .
  • Methods of Application or Experimental Procedures : The compound was subjected to nucleophilic intramolecular cyclization in the presence of para-toluenesulfonic acid monohydrate to yield methyl 2-(3,5-dichlorophenyl)-benzo[d]oxazole-6-carboxylate . The optimization of the intramolecular cyclization was performed .
  • Results or Outcomes : The proposed synthetic route is free of using chromatographic purification, metal catalyst, and hazardous reagents, while having potential for large-scale synthesis . The synthesis has been developed in 91% total yield over four steps starting from 4-amino-3-hydroxybenzoic acid .

Application 2: Suzuki–Miyaura Coupling

  • Summary of the Application : “Methyl 2-(3,5-dichlorophenyl)acetate” can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Methods of Application or Experimental Procedures : The compound can be used as a boron reagent in the Suzuki–Miyaura coupling process . The reactivity of the boron reagent is determined by the Lewis basicity of the ligand .
  • Results or Outcomes : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Application 3: Synthesis of Montelukast

  • Summary of the Application : “Methyl 2-(3,5-dichlorophenyl)acetate” is used in the synthesis of Montelukast, a medicine for the treatment of asthma .
  • Methods of Application or Experimental Procedures : The compound is used as a key intermediate for the production of Montelukast . The synthesis is implemented by using Microbacterium campoquemadoensis .
  • Results or Outcomes : The synthesis of Montelukast using this method has been successfully implemented .

Safety And Hazards

“Methyl 2-(3,5-dichlorophenyl)acetate” is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

properties

IUPAC Name

methyl 2-(3,5-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVZUSKNUTWXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243847
Record name Benzeneacetic acid, 3,5-dichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,5-dichlorophenyl)acetate

CAS RN

55954-24-0
Record name Benzeneacetic acid, 3,5-dichloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55954-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 3,5-dichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To methyl 3,5-dichlorobenzeneethanimidate hydrochloride (1:1) (i.e. the product from Step A1a) (50 g, 0.107 mol) was added to a mixture of toluene (167 mL) and water (167 mL). After 60 min the organic phase was removed, dried (MgSO4), and evaporated to give the title compound as an oil (39 g, 91%).
Name
methyl 3,5-dichlorobenzeneethanimidate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
167 mL
Type
reactant
Reaction Step One
Name
Quantity
167 mL
Type
reactant
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Xing, J Huang, P Wang, L Luo, S Zheng… - Organic & Biomolecular …, 2020 - pubs.rsc.org
A new copper-catalyzed one-pot reaction resulted in the practical synthesis of imidazolinones in moderate yields from esters. The use of inexpensive copper iodide as the catalyst, (NH4)…
Number of citations: 1 pubs.rsc.org

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